6-Chloro-4-phenylpyridazin-3-amine synthesis and characterization
6-Chloro-4-phenylpyridazin-3-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-phenylpyridazin-3-amine
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[2][3] Pyridazine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[4][5] The specific substitution pattern on the pyridazine ring allows for fine-tuning of a compound's pharmacological profile.
This guide focuses on 6-Chloro-4-phenylpyridazin-3-amine, a key building block for the synthesis of more complex molecules. The presence of three distinct functional handles—a reactive chlorine atom, a nucleophilic amine group, and a phenyl ring—makes it a valuable intermediate for library synthesis and lead optimization in drug development programs. This document provides a comprehensive overview of a robust synthetic route and a detailed protocol for the structural characterization and purity assessment of this compound, intended for researchers and scientists in the field of organic and medicinal chemistry.
Part 1: Synthesis of 6-Chloro-4-phenylpyridazin-3-amine
The synthesis of the target compound is efficiently achieved through a two-step sequence. This strategy involves the initial formation of a key aminopyridazine intermediate followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group.
Retrosynthetic Analysis
The synthetic approach is designed for efficiency and modularity. The target molecule can be disconnected at the C4-phenyl bond, revealing phenylboronic acid and 6-chloro-pyridazin-3-amine as key precursors. However, a more practical forward synthesis involves a Suzuki coupling on a readily available di-substituted pyridazine. The chosen strategy begins with the selective amination of 3,6-dichloropyridazine to form 3-amino-6-chloropyridazine, which then undergoes a Suzuki-Miyaura cross-coupling with phenylboronic acid.
Caption: Retrosynthetic analysis of 6-Chloro-4-phenylpyridazin-3-amine.
Step 1: Synthesis of 3-Amino-6-chloropyridazine (Intermediate)
The initial step involves a selective nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack.[1] Microwave-assisted heating is employed to significantly reduce the reaction time and improve efficiency compared to conventional heating methods.[6]
Experimental Protocol:
-
To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g, 10.07 mmol).[6]
-
Add 5 mL of concentrated ammonium hydroxide solution (28-30% NH₃ content).[6]
-
Seal the vial securely with a cap.
-
Place the vial in a CEM Discover S-Class microwave reactor (or equivalent).
-
Irradiate the mixture for 30 minutes at 120°C, with a power setting of 300W.[6]
-
After irradiation, allow the vial to cool to room temperature.
-
A precipitate will have formed. Collect the solid by vacuum filtration.
-
Wash the collected solid with a cold solution of ethyl acetate:hexane (3:7 v/v) to remove any unreacted starting material.
-
Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a light yellowish-white solid. This intermediate is often of sufficient purity (typically >85-90%) to be used in the next step without further purification.[6]
Step 2: Suzuki-Miyaura Cross-Coupling
The final step is a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a new carbon-carbon bond between the chlorinated position of the pyridazine intermediate and the phenyl group from phenylboronic acid.[7] The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential for the catalytic cycle, and a base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step.
Experimental Protocol:
-
In a 10 mL thick-walled borosilicate glass vial, combine 3-amino-6-chloropyridazine (1.0 mmol, 129.55 mg), phenylboronic acid (1.2 equiv., 1.2 mmol, 146.3 mg), and a suitable base such as potassium carbonate (2.0 equiv., 2.0 mmol, 276.4 mg).[7]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 0.03 mmol, 34.7 mg).
-
Add 4 mL of a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 15-20 minutes at 100-110°C with a power of 300W. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford 6-Chloro-4-phenylpyridazin-3-amine.
Caption: Experimental workflow for the synthesis of 6-Chloro-4-phenylpyridazin-3-amine.
Part 2: Physicochemical Properties and Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Chloro-4-phenylpyridazin-3-amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Physicochemical Data
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-phenylpyridazin-3-amine | [9] |
| CAS Number | 1014-78-4 | [9] |
| Molecular Formula | C₁₀H₈ClN₃ | [10] |
| Molecular Weight | 205.64 g/mol | [10] |
| Appearance | Powder or crystals | [9] |
| Purity | ≥98% (typical) | [9] |
| Storage | Room temperature, inert atmosphere, dark place | [9] |
Spectroscopic and Chromatographic Analysis
Caption: Analytical workflow for the characterization of 6-Chloro-4-phenylpyridazin-3-amine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[11] Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the pyridazine ring, as well as a broad signal for the amine protons.
-
Phenyl Protons: Signals will appear in the aromatic region (approx. δ 7.0-8.0 ppm), with splitting patterns corresponding to their substitution.
-
Pyridazine Proton: A singlet is expected for the lone proton on the pyridazine ring.
-
Amine (N-H) Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, will be observed.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Aromatic Carbons: Multiple signals are expected in the δ 110-150 ppm range.
-
Pyridazine Carbons: The carbons of the heterocyclic ring will also resonate in the aromatic region, with the carbon atoms attached to nitrogen and chlorine appearing at characteristic chemical shifts.[11]
-
2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A characteristic medium-intensity band is expected in the 3350-3310 cm⁻¹ region, indicative of a secondary amine.[13]
-
C=N and C=C Stretches: Aromatic and heteroaromatic ring stretches will appear in the 1650-1450 cm⁻¹ region.
-
C-N Stretch: A strong band for the aromatic amine C-N stretch is expected around 1335-1250 cm⁻¹.[13]
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the carbon-chlorine bond.
3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a protonated molecular ion peak [M+H]⁺ at m/z 206.[14]
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of an [M+H+2]⁺ peak at m/z 208, with an intensity approximately one-third of the [M+H]⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.
4. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of the final compound.[15]
-
Method: A reverse-phase HPLC method using a C18 column is typically employed.[16]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[15]
-
Detection: UV detection at a wavelength where the chromophores of the molecule absorb strongly (e.g., 254 nm) is standard.
-
Purity Assessment: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.[17]
Conclusion
This technical guide outlines a reliable and efficient two-step, microwave-assisted synthesis for 6-Chloro-4-phenylpyridazin-3-amine. The described protocols, grounded in established chemical principles like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a clear pathway for obtaining this valuable chemical intermediate. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, establishes a self-validating system to ensure the structural integrity and purity of the final product. This guide serves as a practical resource for researchers, enabling the confident synthesis and validation of 6-Chloro-4-phenylpyridazin-3-amine for applications in drug discovery and development.
References
- Vertex AI Search. (2025).
- Scirp.org. (n.d.).
- PubMed. (2025).
- Scholars Research Library. (n.d.).
- ResearchGate. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials.
- The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (2025).
- BenchChem. (2025). Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and a Key Structural Analog.
- Sigma-Aldrich. (n.d.). 6-Chloro-N-phenylpyridazin-3-amine.
- ChemicalBook. (n.d.). 3-AMINO-6-(4-CHLOROPHENYL)PYRIDAZINE synthesis.
- RASAYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Shimadzu. (n.d.).
- SIELC Technologies. (2018). 6-Chloro-N-nitropyridazin-3-amine.
- MDPI. (2025).
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity.
Sources
- 1. prezi.com [prezi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-Chloro-N-phenylpyridazin-3-amine | 1014-78-4 [sigmaaldrich.com]
- 10. 3-AMINO-6-(4-CHLOROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nuclear Magnetic Resonance Fingerprinting and Principal Component Analysis Strategies Lead to Anti-Tuberculosis Natural Product Discovery from Actinomycetes [mdpi.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. 6-Chloro-N-nitropyridazin-3-amine | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
